molecular formula C21H16Cl2N4O2 B5088535 3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide

3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide

Cat. No.: B5088535
M. Wt: 427.3 g/mol
InChI Key: KLWZVXJJWFOKQU-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazole core, followed by the introduction of the chlorophenyl and methoxybenzamide groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the oxidative phosphorylation pathway in mitochondria, disrupting ATP production and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide is unique due to its specific structural features, such as the presence of both benzotriazole and methoxybenzamide moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-12-9-18-19(26-27(25-18)15-6-4-14(22)5-7-15)11-17(12)24-21(28)13-3-8-20(29-2)16(23)10-13/h3-11H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWZVXJJWFOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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